REACTION_CXSMILES
|
C([O-])CCC.C([O-])CCC.[Mg+2:11].C(OCCOCCO)CCC.COC1C=CC(O)=CC=1.[C:32]([OH:36])(=[O:35])[CH:33]=[CH2:34]>C(O)CCC>[C:32]([O-:36])(=[O:35])[CH:33]=[CH2:34].[C:32]([O-:36])(=[O:35])[CH:33]=[CH2:34].[Mg+2:11] |f:0.1.2,7.8.9|
|
Name
|
|
Quantity
|
510.55 g
|
Type
|
reactant
|
Smiles
|
C(CCC)[O-].C(CCC)[O-].[Mg+2]
|
Name
|
|
Quantity
|
498.6 g
|
Type
|
reactant
|
Smiles
|
C(CCC)OCCOCCO
|
Name
|
|
Quantity
|
2.8 g
|
Type
|
reactant
|
Smiles
|
COC1=CC=C(C=C1)O
|
Name
|
|
Quantity
|
431.7 g
|
Type
|
reactant
|
Smiles
|
C(C=C)(=O)O
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
solvent
|
Smiles
|
C(CCC)O
|
Control Type
|
UNSPECIFIED
|
Setpoint
|
48 °C
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
TEMPERATURE
|
Details
|
stable so that it could be heated to 90° C. during 30 minutes
|
Duration
|
30 min
|
Name
|
|
Type
|
|
Smiles
|
C(C=C)(=O)[O-].C(C=C)(=O)[O-].[Mg+2]
|
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |